molecular formula C33H21N3O3 B14158391 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- CAS No. 4532-28-9

1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)-

Cat. No.: B14158391
CAS No.: 4532-28-9
M. Wt: 507.5 g/mol
InChI Key: JIYCKAIGOMYIGF-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- typically involves the nucleophilic substitution of cyanuric chloride with 2-naphthol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_3\text{N}_3\text{Cl}3 + 3 \text{C}{10}\text{H}_7\text{OH} \rightarrow \text{C}_3\text{N}3(\text{OC}{10}\text{H}_7)_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles, replacing the naphthalenyloxy groups with other functional groups.

    Oxidation and Reduction: The aromatic nature of the compound allows it to participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction reactions can modify the aromatic ring or the substituents.

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- has several applications in scientific research:

Mechanism of Action

Properties

CAS No.

4532-28-9

Molecular Formula

C33H21N3O3

Molecular Weight

507.5 g/mol

IUPAC Name

2,4,6-trinaphthalen-2-yloxy-1,3,5-triazine

InChI

InChI=1S/C33H21N3O3/c1-4-10-25-19-28(16-13-22(25)7-1)37-31-34-32(38-29-17-14-23-8-2-5-11-26(23)20-29)36-33(35-31)39-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H

InChI Key

JIYCKAIGOMYIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)OC4=CC5=CC=CC=C5C=C4)OC6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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